molecular formula C13H15N3O4 B1407794 ethyl 2-[(5-methoxy-1H-indol-2-yl)carbonyl]hydrazinecarboxylate CAS No. 1706435-77-9

ethyl 2-[(5-methoxy-1H-indol-2-yl)carbonyl]hydrazinecarboxylate

Cat. No. B1407794
M. Wt: 277.28 g/mol
InChI Key: VCLGBZRBDSFXIS-UHFFFAOYSA-N
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Description

Indole derivatives are a significant class of organic compounds that have been the focus of many researchers due to their biological properties . They are important types of molecules and natural products and play a main role in cell biology . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .


Molecular Structure Analysis

The molecular structure of indole derivatives can vary greatly depending on the specific compound . For example, in the title compound, C14H17NO3, the nine-membered 1H-indole ring system is essentially planar .

Scientific Research Applications

Synthesis of Pharmacologically Active Compounds

Ethyl 2-[(5-methoxy-1H-indol-2-yl)carbonyl]hydrazinecarboxylate has been utilized in the synthesis of various pharmacologically active indoles. For example, the compound's reaction with different agents has been shown to form a range of substances with potential anti-inflammatory, ulcerogenic, and antispasmodic activities. This highlights its role in creating new chemical entities for potential therapeutic applications (Hishmat et al., 1999).

Antimicrobial Activities

Research has demonstrated the compound's utility in synthesizing new indoles with significant antimicrobial properties. By undergoing various chemical reactions, it helps form compounds with antibacterial and antifungal activities, underscoring its importance in developing new antimicrobial agents (Donawade et al., 2006).

Synthesis of Pyrazole and Pyrimidine Derivatives

Ethyl 2-[(5-methoxy-1H-indol-2-yl)carbonyl]hydrazinecarboxylate is also significant in synthesizing pyrazole and pyrimidine derivatives. These derivatives have a range of potential applications, particularly in developing new chemical entities with various biological activities (Machado et al., 2011).

Development of Anti-Inflammatory Agents

The compound plays a role in synthesizing new anti-inflammatory agents. Its reaction with various chemicals can lead to the development of substances with anti-inflammatory properties, which is crucial for creating new therapeutic options for treating inflammation-related conditions (Nakatsuka et al., 1976).

properties

IUPAC Name

ethyl N-[(5-methoxy-1H-indole-2-carbonyl)amino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4/c1-3-20-13(18)16-15-12(17)11-7-8-6-9(19-2)4-5-10(8)14-11/h4-7,14H,3H2,1-2H3,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLGBZRBDSFXIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NNC(=O)C1=CC2=C(N1)C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-[(5-methoxy-1H-indol-2-yl)carbonyl]hydrazinecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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